Cas no 1336754-69-8 ((3R)-3-(4-bromophenyl)piperidine)

(3R)-3-(4-Bromophenyl)piperidine is a chiral piperidine derivative featuring a bromophenyl substituent at the 3-position. This compound is of significant interest in pharmaceutical and agrochemical research due to its role as a versatile intermediate in the synthesis of bioactive molecules. The stereospecific (R)-configuration enhances its utility in enantioselective applications, particularly in the development of receptor-targeted compounds. The bromine substituent offers a reactive site for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. Its rigid piperidine scaffold contributes to conformational stability, making it valuable in structure-activity relationship studies. High purity and well-defined stereochemistry ensure reproducibility in synthetic and medicinal chemistry applications.
(3R)-3-(4-bromophenyl)piperidine structure
1336754-69-8 structure
Product Name:(3R)-3-(4-bromophenyl)piperidine
CAS No:1336754-69-8
MF:C11H14BrN
MW:240.139562129974
MDL:MFCD20459850
CID:3163222
PubChem ID:66594897
Update Time:2025-10-29

(3R)-3-(4-bromophenyl)piperidine Chemical and Physical Properties

Names and Identifiers

    • Not available
    • (3R)-3-(4-bromophenyl)piperidine
    • W17645
    • MFCD20459850
    • SCHEMBL83831
    • SZTZMTODFHPUHI-JTQLQIEISA-N
    • AKOS027325445
    • (R)-3-(4-Bromophenyl)piperidine
    • 1336754-69-8
    • AS-61043
    • CS-0059683
    • MDL: MFCD20459850
    • Inchi: 1S/C11H14BrN/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h3-6,10,13H,1-2,7-8H2/t10-/m0/s1
    • InChI Key: SZTZMTODFHPUHI-JTQLQIEISA-N
    • SMILES: BrC1C=CC(=CC=1)[C@@H]1CNCCC1

Computed Properties

  • Exact Mass: 239.03096g/mol
  • Monoisotopic Mass: 239.03096g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 152
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 12Ų

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(3R)-3-(4-bromophenyl)piperidine Suppliers

Amadis Chemical Company Limited
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(CAS:1336754-69-8)(3R)-3-(4-bromophenyl)piperidine
Order Number:A856278
Stock Status:in Stock
Quantity:1g/500mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:59
Price ($):917.0/1138.0
Email:sales@amadischem.com

Additional information on (3R)-3-(4-bromophenyl)piperidine

Professional Introduction to Compound with CAS No. 1336754-69-8 and Product Name: (3R)-3-(4-bromophenyl)piperidine

The compound identified by the CAS number 1336754-69-8 and the product name (3R)-3-(4-bromophenyl)piperidine represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the piperidine class of heterocyclic amines, which are widely recognized for their diverse biological activities and utility in drug development. The specific stereochemistry, denoted by the (3R) configuration, underscores the importance of molecular geometry in determining pharmacological efficacy and selectivity.

Recent research in medicinal chemistry has highlighted the importance of (3R)-3-(4-bromophenyl)piperidine as a key intermediate in the synthesis of novel therapeutic agents. Its structural framework, featuring a brominated phenyl ring attached to a piperidine core, makes it a versatile scaffold for further derivatization. This compound has garnered attention due to its potential applications in the development of central nervous system (CNS) drugs, particularly in addressing neurological disorders such as depression and anxiety.

One of the most compelling aspects of (3R)-3-(4-bromophenyl)piperidine is its role in the synthesis of serotonin receptor modulators. Serotonin (5-hydroxytryptamine, 5-HT) receptors are critical targets in psychiatry and neurology, with imbalances in serotonin signaling being implicated in a variety of conditions. The bromine substituent at the para position of the phenyl ring enhances binding affinity and metabolic stability, making this compound an attractive candidate for further pharmacological exploration.

In vitro studies have demonstrated that derivatives of (3R)-3-(4-bromophenyl)piperidine exhibit potent activity at various serotonin receptors, including 5-HT1A, 5-HT2A, and 5-HT7. These receptors are involved in diverse physiological processes, such as mood regulation, cognitive function, and sleep patterns. The (3R) configuration appears to confer enhanced selectivity for certain serotonin subtypes, which could minimize side effects associated with non-selective serotonergic agents.

Furthermore, the compound's structural similarity to known pharmacologically active molecules suggests that it may be amenable to structure-activity relationship (SAR) studies. Such studies are essential for optimizing drug candidates by systematically modifying specific atoms or functional groups to improve potency, selectivity, and pharmacokinetic properties. The presence of the bromine atom provides a handle for further chemical manipulation through cross-coupling reactions, allowing chemists to explore an extensive array of analogues.

The pharmaceutical industry has shown particular interest in (3R)-3-(4-bromophenyl)piperidine due to its potential as a building block for next-generation therapeutics. Its incorporation into more complex molecular architectures has led to the discovery of several promising lead compounds that are currently undergoing preclinical evaluation. These early-stage studies aim to assess toxicity profiles, pharmacokinetic parameters, and clinical efficacy before advancing to human trials.

Advances in computational chemistry have also played a crucial role in understanding the behavior of (3R)-3-(4-bromophenyl)piperidine at both molecular and cellular levels. Molecular modeling techniques have been employed to predict binding interactions with target proteins, while computational pharmacokinetics has helped optimize drug delivery systems. These computational approaches complement traditional experimental methods by providing rapid and cost-effective screening of potential drug candidates.

The synthesis of (3R)-3-(4-bromophenyl)piperidine itself presents an interesting challenge due to its stereochemical complexity. Chiral resolution techniques must be employed to isolate the desired enantiomer with high purity. Recent developments in asymmetric synthesis have enabled more efficient production methods, reducing costs and improving scalability for industrial applications. These advancements underscore the growing importance of green chemistry principles in pharmaceutical manufacturing.

Looking ahead, the future prospects for (3R)-3-(4-bromophenyl)piperidine appear promising as research continues to uncover new therapeutic applications. Collaborative efforts between academic researchers and industry scientists are likely to yield innovative drug candidates targeting neurological disorders as well as other conditions involving serotonergic pathways. The compound's unique structural features make it a valuable asset in the ongoing quest for safer and more effective treatments.

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Amadis Chemical Company Limited
(CAS:1336754-69-8)(3R)-3-(4-bromophenyl)piperidine
A856278
Purity:99%/99%
Quantity:1g/500mg
Price ($):917.0/1138.0
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